molecular formula C22H21FN2O2 B3528924 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine

1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine

Cat. No. B3528924
M. Wt: 364.4 g/mol
InChI Key: OCTONZROQZZQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine, also known as FEN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FEN is a piperazine derivative that possesses a unique chemical structure, making it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine is complex and involves the modulation of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been shown to act as a partial agonist at serotonin 5-HT1A receptors, which are involved in the regulation of mood and anxiety. 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine also modulates the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the activation of signaling pathways. 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine has several advantages as a research tool, including its unique chemical structure, its ability to modulate multiple neurotransmitter systems, and its potential as a lead compound for drug development. However, 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine also has some limitations, including its relatively low potency and selectivity, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine, including the development of new analogs with improved pharmacological properties, the investigation of 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine's potential as a treatment for depression and anxiety disorders, and the use of 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine as a tool for investigating the mechanisms underlying drug addiction and dependence. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine and to identify potential side effects or safety concerns.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been investigated for its potential as an antidepressant and anxiolytic agent. Studies have shown that 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine can modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood and anxiety.
In neuroscience, 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been studied for its potential as a tool for investigating the mechanisms underlying drug addiction and dependence. 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the reward pathway and is implicated in drug addiction.
In pharmacology, 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been investigated for its potential as a lead compound for the development of new drugs. The unique chemical structure of 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine makes it a promising candidate for drug development, and several studies have reported the synthesis and evaluation of 1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine analogs with improved pharmacological properties.

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-naphthalen-1-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c23-19-9-3-4-10-20(19)24-12-14-25(15-13-24)22(26)16-27-21-11-5-7-17-6-1-2-8-18(17)21/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTONZROQZZQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.